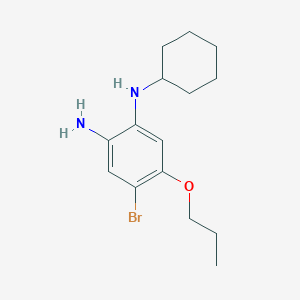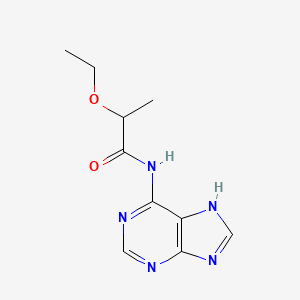![molecular formula C7H15NO B2944461 (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol CAS No. 1803485-14-4](/img/structure/B2944461.png)
(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol is a chiral compound that has been widely used in scientific research. It is also known as (S)-2-methyl-1-pyrrolidinylmethanol or (S)-MPM. This compound has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in asymmetric catalysis, and as a building block in the synthesis of various biologically active compounds.
Applications De Recherche Scientifique
Solvatochromic and Computational Studies
A comprehensive analysis has been conducted on carbanion monosubstituted p-aryl-1,2,4-triazol-1-ium methylids to study their structural features in hydroxyl solvents like water and ethanol, focusing on their spectral and quantum-mechanical parameters. This research offers insights into their reactivity and intermolecular interactions, highlighting the influence of hydroxyl solvents on their spectral characteristics and suggesting potential applications in understanding solvent effects on molecular structures and behaviors. The study applies computational models to predict and analyze these interactions, providing a deeper understanding of the molecular dynamics in mixed solvents which could be crucial for designing new materials and chemical processes (Dorohoi et al., 2021).
Chemical and Thermal Cleavage
Research demonstrates that 2-(pyridin-2-yl)ethanol serves as an effective protecting group for carboxylic acids, offering selective removal post-polymerization through both chemical and thermal methods. This characteristic underlines its utility in polymer chemistry, particularly for synthesizing polymers with specific end-group functionalities. The versatility of 2-(pyridin-2-yl)ethanol as a protecting group opens new avenues for the development of advanced materials and the design of novel polymeric structures with tailored properties (Elladiou & Patrickios, 2012).
Preferential Solvation in Binary Mixtures
The study on the preferential solvation of N-methylpyrrolidinone by ethanol sheds light on the solvation dynamics within binary mixtures. By analyzing thermodynamic measurements and employing molecular dynamics calculations, this research contributes to the understanding of how amides interact with ethanol at the molecular level. Insights from this study have implications for the design of solvent systems and the interpretation of solvation effects in various chemical and biochemical processes, enhancing the understanding of molecular interactions in mixed solvent environments (Zielkiewicz, 2003).
Advanced Material Synthesis
Investigations into the protective capabilities of 2-(pyridin-2-yl)ethanol and its applications in material science, particularly in the synthesis of polymers and the creation of advanced materials, underscore the chemical's versatility. By facilitating selective chemical reactions and providing a basis for the development of new polymeric materials, this research highlights the potential of 2-(pyridin-2-yl)ethanol in contributing to innovations in material science and engineering. The ability to manipulate molecular structures through such chemical processes opens up new possibilities for the creation of materials with specialized properties and applications (Elladiou & Patrickios, 2012).
Propriétés
IUPAC Name |
(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZVZTBBCKQEPT-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CCCN1C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzhydryl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2944378.png)
![5-Chloro-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2944379.png)
![3-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2944381.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2944382.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2944384.png)





![benzyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2944394.png)
![2-{[(2,4-Difluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2944395.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2944399.png)